molecular formula C16H19Cl2NO2S B4366114 N~1~-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE

N~1~-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE

Cat. No.: B4366114
M. Wt: 360.3 g/mol
InChI Key: ZYKJKSWLXJOXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE is a compound that features an adamantyl group attached to a benzenesulfonamide structure The adamantyl group is known for its bulky, rigid structure, which can influence the compound’s physical and chemical properties

Properties

IUPAC Name

N-(2-adamantyl)-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO2S/c17-13-1-2-14(18)15(8-13)22(20,21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16,19H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKJKSWLXJOXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of N1-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE is unique due to the presence of both the adamantyl group and the sulfonamide group, along with the two chlorine atoms on the benzene ring. This combination of functional groups imparts distinct physical and chemical properties, making it valuable for various applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE
Reactant of Route 2
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N~1~-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE

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